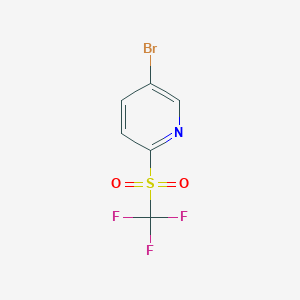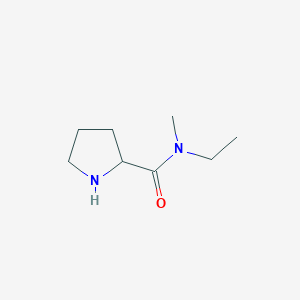
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as chloro(trimethyl)silane in pyridine at elevated temperatures (e.g., 90°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA or RNA synthesis .
類似化合物との比較
1H-Pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the pyrimidine moiety.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Contains both pyrazole and benzimidazole rings, offering different biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused ring system and exhibit potent biological activities.
Uniqueness: 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid is unique due to the combination of pyrazole and pyrimidine rings, which provides a versatile scaffold for chemical modifications and a wide range of potential applications. Its ability to undergo diverse chemical reactions and its significant biological activity make it a valuable compound in various research fields.
特性
分子式 |
C8H6N4O2 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(12-6)5-3-10-11-4-5/h1-4H,(H,10,11)(H,13,14) |
InChIキー |
BZWOXBLXZQZWDY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1C(=O)O)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)






![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)


![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)

![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)
